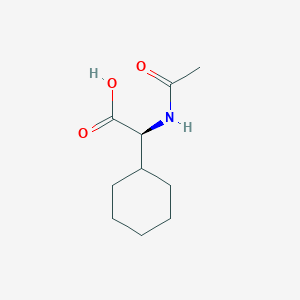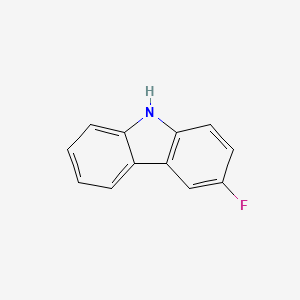
3-Fluoro-9H-carbazole
概览
描述
3-Fluoro-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their interesting photophysical properties and have been widely studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorophores in various chemical and biological contexts.
Synthesis Analysis
The synthesis of carbazole derivatives often involves cross-coupling reactions, such as the Sonogashira reaction, which is a palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. For example, the synthesis of 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole and 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole involves such a reaction followed by insertion with decaborane . Similarly, other carbazole derivatives are synthesized using various coupling reactions and subsequent functionalization steps, as seen in the preparation of bipolar 9-linked carbazole-π-dimesitylborane fluorophores and the novel carbazole derivative containing a fluorobenzene unit .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a carbazole core, which can be functionalized at different positions to tune the electronic and photophysical properties. The crystal structures of three 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles show that the molecular structures of these compounds are similar, with relatively large twist angles between the carbazole and benzene planes . This twisted conformation can affect the photophysical properties and intermolecular interactions within the solid state.
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The specific reactivity of a carbazole derivative like 3-Fluoro-9H-carbazole would depend on the substituents present on the carbazole core and the electronic effects they impart. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the compound.
Physical and Chemical Properties Analysis
Carbazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. For example, the bipolar 9-linked carbazole-π-dimesitylborane fluorophores show good thermal stability with high glass transition and degradation temperatures, which is beneficial for their use in OLEDs . The novel carbazole derivative containing a fluorobenzene unit displays aggregation-induced emission properties, polymorphism, and mechanochromism, which are influenced by its solid-state conformation and molecular packing . The photophysical properties, such as fluorescence and charge transfer characteristics, are also influenced by the molecular structure and the environment, as seen in the synthesis of 3,6-di(substituted quinoxalin) carbazole fluorophores .
科研应用
Biotransformation and Oxidation Products
3-Fluoro-9H-carbazole and its derivatives exhibit versatile pharmacological applications. A study demonstrated the ability of biphenyl-utilizing bacteria to produce hydroxylated metabolites from 9H-carbazole, leading to various derivatives beneficial for scientific research. These metabolites include 9H-carbazol-1-ol, 9H-carbazol-3-ol, and carbazol-9-ol, indicating potential in microbial biotransformation processes for producing pharmacologically relevant compounds (Waldau et al., 2009).
Drug Delivery and Fluorescence Detection
The study by Sun et al. (2021) highlighted the use of a carbazolyl functionalized metal-organic framework, UiO-67-CDC, synthesized using 9H-carbazole-2,7-dicarboxylic acid for drug delivery and fluorescence detection. This framework, when cationized, showed effective encapsulation and release of the anticancer drug 5-fluorouracil, demonstrating its potential as a carrier and a high-sensitivity fluorescence detector for pharmacological applications (Sun et al., 2021).
Advanced Materials for Optoelectronics
Research into the structural and optoelectronic properties of 3-Fluoro-9H-carbazole derivatives has led to innovations in materials science, particularly in the field of light-emitting diodes (LEDs) and sensors. For instance, the synthesis of a novel carbazole derivative containing a fluorobenzene unit demonstrated aggregation-induced fluorescence emission, showing promise for applications in optoelectronic devices due to its unique solid-state fluorescence emissions and non-reversible thermo-stimulus fluorescence properties (Zhu et al., 2018).
Sensing Applications
The development of sensitive colorimetric/fluorometric probes based on 3-Fluoro-9H-carbazole derivatives has been an area of significant interest. For example, a fluorene oligomer with peripheral carbazole side chains demonstrated high fluorescence quenching sensitivity and selectivity towards iodide, making it an excellent candidate for environmental monitoring and analytical chemistry applications (Zhao et al., 2012).
Safety And Hazards
性质
IUPAC Name |
3-fluoro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMYICVZHBVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579134 | |
| Record name | 3-Fluoro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-9H-carbazole | |
CAS RN |
391-45-7 | |
| Record name | 3-Fluoro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

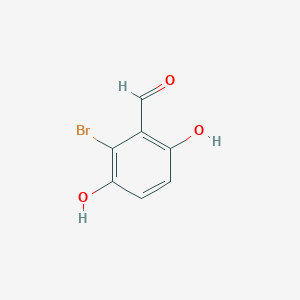
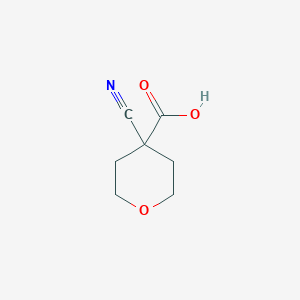
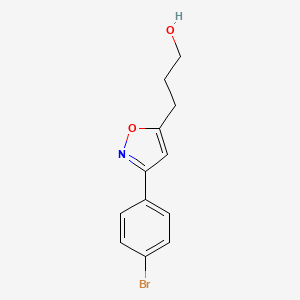
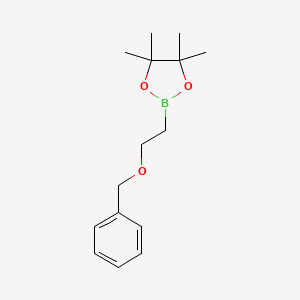
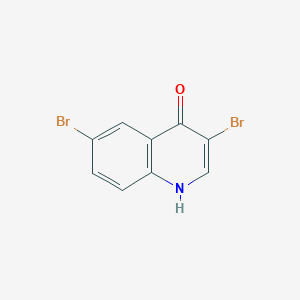
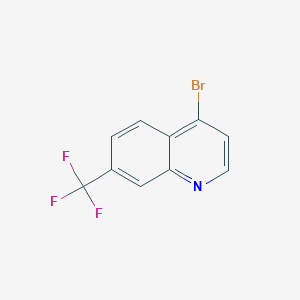
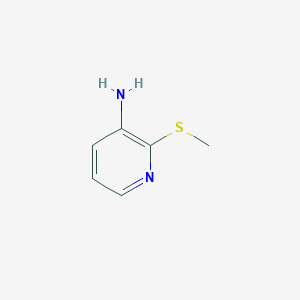
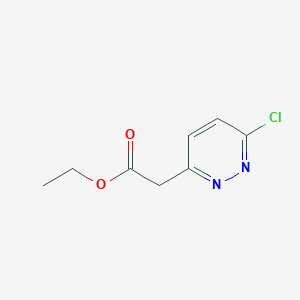
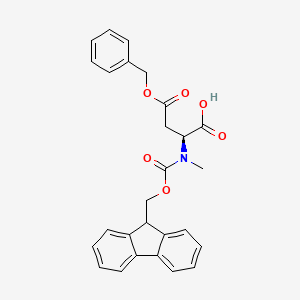
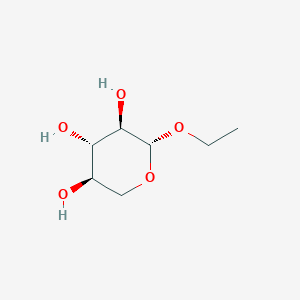
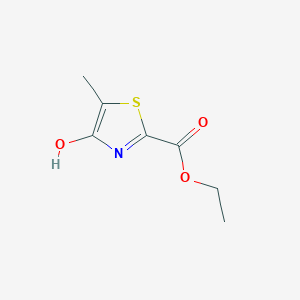
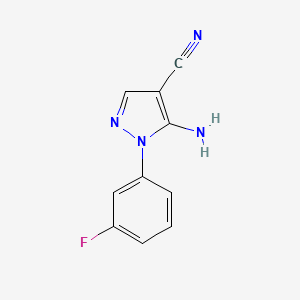
![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)
